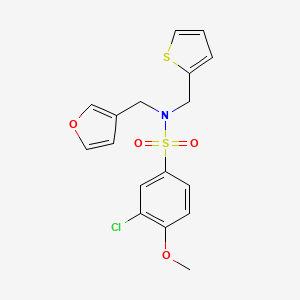

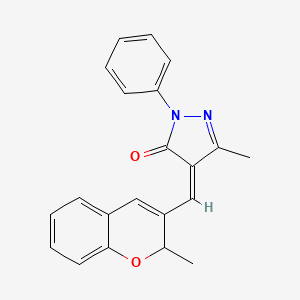

N-(4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzamide derivatives is a topic of interest due to their potential biological activities. For instance, the synthesis of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide involved characterizing the compound using H-1 NMR, C-13 NMR, MS, IR, and X-ray diffraction methods . Similarly, the synthesis of 2-nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide was achieved in two steps, starting from N-(2,4-dichlorophenyl)-2-nitrobenzamide, followed by treatment with 2-methyl benzoic acid . Another related compound, N-benzo[c][1,2,5]thiazol-4-yl-3-trifluoromethylbenzamide, was synthesized by reacting 3-trifluoromethylbenzoyl chloride with 4-aminobenzo[c][1,2,5]thiadiazole .

Molecular Structure Analysis

The molecular structures of these compounds were elucidated using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide adopts a monoclinic space group and is stabilized by pi-pi conjugation and hydrogen bonding interactions . The structure of 2-nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide also crystallizes in the monoclinic space group, with a significant dihedral angle between the two aromatic rings .

Chemical Reactions Analysis

The chemical reactivity of these compounds can lead to interesting transformations. For instance, the ring-closure reactions of certain nitrobenzamide derivatives can yield benzothiazine derivatives, which upon further reactions can lead to new heterocyclic ring systems such as quinazolino[3,4-c][1,3]benzothiazine . Additionally, N-aryl-3-amino-4-nitroisothiazol-5(2H)-imines can undergo spontaneous isomerization to yield benzothiazoles under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are closely related to their molecular structures. The spectroscopic properties, such as IR and NMR spectra, provide insights into the functional groups present and the overall molecular conformation . The crystallographic data reveal the solid-state arrangement and intermolecular interactions, which can influence the compound's solubility, melting point, and other physical properties .

Biological Activity

The biological activity of these compounds is a key area of research. The antitumor activity of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide was investigated using electrochemical measurements, DFT calculations, and MTT assay, showing inhibition in various cancer cell lines . The potential use of benzamide derivatives in medicinal chemistry is underscored by their diverse biological activities, which can be fine-tuned by modifying their chemical structures.

Applications De Recherche Scientifique

Thiazolides and Apoptosis in Colorectal Cancer

Thiazolides, including derivatives similar to N-(4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide, are noted for their broad anti-infectious activity against a range of pathogens. Research has demonstrated their potential in inducing apoptosis in colorectal cancer cells, highlighting a distinct molecular target compared to their antimicrobial action. The involvement of the detoxification enzyme glutathione S-transferase, particularly GSTP1, is crucial for the apoptosis-inducing capability of thiazolides in colorectal tumor cells. This suggests a potential therapeutic application in targeting cancer cells with overexpressed GSTP1, which is common in various tumors including colon carcinomas (Brockmann et al., 2014).

Novel Synthesis Approaches

Research into the synthesis of complex organic compounds has led to methodologies that can be applied to the synthesis of compounds like N-(4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide. For instance, a novel copper-catalyzed reaction has been developed for synthesizing 2-phenyl-4-[(triisopropylsilyl)methyl]quinazolines, demonstrating the versatility and potential for innovative approaches in creating benzothiazole derivatives and related compounds (Ohta et al., 2010).

Antimicrobial Properties

Hydroxy-substituted benzothiazole derivatives, related to N-(4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide, have shown significant antibacterial activity against Streptococcus pyogenes. This underscores the potential of benzothiazole derivatives in developing new antimicrobial agents, especially with specific functional group modifications (Gupta, 2018).

Propriétés

IUPAC Name |

N-(4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O3S/c1-9-3-2-4-12-13(9)16-15(22-12)17-14(19)10-5-7-11(8-6-10)18(20)21/h2-8H,1H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCJFKOCZRIDMOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

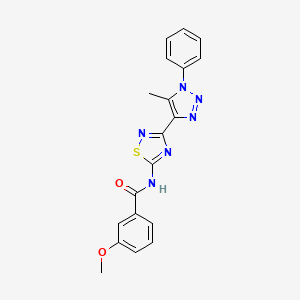

![methyl 3-ethyl-5-{[(2-phenylethyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2553014.png)

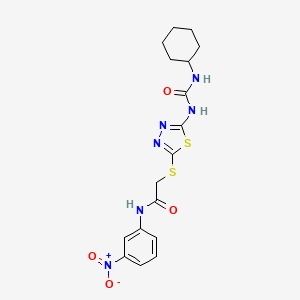

![4-methoxy-N-(2-(6-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2553015.png)

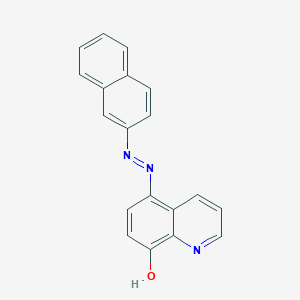

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2553023.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide](/img/structure/B2553033.png)